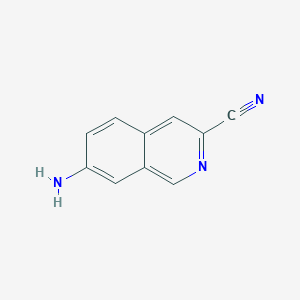
4-Amino-5-(trifluoromethyl)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(trifluoromethyl)pyridin-2-ol is a fluorinated pyridine derivative characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 5-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of pyridine derivatives using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, with ammonia or an amine source.
Transition Metal-Catalyzed Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the trifluoromethyl group.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 4-nitro-5-(trifluoromethyl)pyridin-2-ol.
Reduction: The nitro group can be reduced to an amine, yielding 4,5-diamino-5-(trifluoromethyl)pyridin-2-ol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at various positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Iron powder or tin chloride (SnCl2) in acidic medium.
Substitution: Nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated pyridines.
Reduction: Formation of diamino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Amino-5-(trifluoromethyl)pyridin-2-ol is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science. Biology: The compound's biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors. Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting diseases where fluorinated compounds are beneficial. Industry: Its unique properties make it useful in the creation of advanced materials with enhanced chemical and physical stability.
Mecanismo De Acción
The mechanism by which 4-Amino-5-(trifluoromethyl)pyridin-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.
Comparación Con Compuestos Similares
4-Amino-2-(trifluoromethyl)benzonitrile
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
Uniqueness: 4-Amino-5-(trifluoromethyl)pyridin-2-ol stands out due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other fluorinated pyridines
Propiedades
Fórmula molecular |
C6H5F3N2O |
|---|---|
Peso molecular |
178.11 g/mol |
Nombre IUPAC |
4-amino-5-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-2-11-5(12)1-4(3)10/h1-2H,(H3,10,11,12) |
Clave InChI |
NNMQSBRTYDULOD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CNC1=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-5-[4-Chloro-3-(trifluoromethyl)phenyl]-6-methyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one](/img/structure/B15332508.png)


![8-bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclopropane]-5-one](/img/structure/B15332518.png)
![Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15332536.png)









